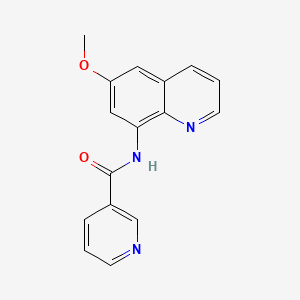
N-(6-methoxyquinolin-8-yl)pyridine-3-carboxamide
描述
N-(6-methoxyquinolin-8-yl)pyridine-3-carboxamide, also known as MQPC, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various areas of research. MQPC is a highly stable and water-soluble compound that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has been studied extensively in recent years, and its potential applications are diverse and varied.
科学研究应用
N-(6-methoxyquinolin-8-yl)pyridine-3-carboxamide has been studied extensively in recent years due to its potential applications in various areas of scientific research. This compound has been found to exhibit anti-inflammatory, anti-oxidant, and anti-cancer properties, and has been used in a variety of studies related to these areas. In addition, this compound has been studied for its potential applications in drug delivery, gene therapy, and tissue engineering. This compound has also been used in studies involving the development of novel drugs and therapeutic agents.
作用机制
Target of Action
It’s worth noting that nicotinamide, a related compound, is known to play a significant role in cellular energy metabolism, dna repair, and transcription regulation .
Mode of Action
It’s known that nicotinamide, a related compound, is involved in the prevention and/or cure of pellagra, a disease caused by niacin deficiency .
Biochemical Pathways
Related compounds such as nicotinamide are known to be involved in various biological processes, including the tnfα signaling via nfκb, unfolded protein response, hypoxia, p53 pathway, apoptosis, mtorc1 signaling, and inflammatory response .
Pharmacokinetics
It’s known that nicotinamide is absorbed almost completely in the small intestine after ingestion, stored as nad in the liver, and excreted via the kidneys .
Result of Action
It’s known that related compounds such as nicotinamide have been implicated in multiple cancers, metabolic and liver diseases .
Action Environment
It’s known that the efficacy of related compounds such as nicotinamide can be influenced by factors such as diet, as nicotinamide is found in a variety of dietary sources .
实验室实验的优点和局限性
N-(6-methoxyquinolin-8-yl)pyridine-3-carboxamide has several advantages for use in laboratory experiments. For example, this compound is highly stable and water-soluble, making it easy to store and use in experiments. In addition, this compound can be synthesized using a variety of methods, including chemical synthesis, microbial fermentation, and enzymatic synthesis. Finally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.
However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in organic solvents, making it difficult to use in certain types of experiments. In addition, the exact mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects in certain situations.
未来方向
There are a variety of potential future directions for the research and development of N-(6-methoxyquinolin-8-yl)pyridine-3-carboxamide. For example, further research could be conducted to better understand the exact mechanism of action of this compound and its effects on various biochemical and physiological processes. In addition, further research could be conducted to explore the potential applications of this compound in drug delivery, gene therapy, and tissue engineering. Finally, further research could be conducted to develop novel drugs and therapeutic agents based on this compound.
合成方法
N-(6-methoxyquinolin-8-yl)pyridine-3-carboxamide can be synthesized using a variety of methods, including chemical synthesis, microbial fermentation, and enzymatic synthesis. Chemical synthesis is the most common method used for synthesizing this compound, and involves the use of a variety of reagents and catalysts. The most commonly used reagents for this method include ethylenediamine, acetic anhydride, and pyridine. The reaction is usually carried out at room temperature and the reaction time can range from a few minutes to several hours. Microbial fermentation is another method used to synthesize this compound, and involves the use of a variety of microorganisms such as Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas species. The reaction time for this method is typically shorter than that of the chemical synthesis method. Enzymatic synthesis is the least common method used for synthesizing this compound, and involves the use of a variety of enzymes such as lipases and proteases.
生化分析
Biochemical Properties
Related compounds, such as 8-quinolinamines, have been shown to exhibit potent in vitro antimalarial activity .
Cellular Effects
Related compounds have shown promising antifungal, antibacterial, and antiparasitic activities .
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of N-(6-methoxyquinolin-8-yl)nicotinamide in animal models have not been extensively studied. Related compounds have shown promising results in curing animals at certain dosages against drug-sensitive and multidrug-resistant infections .
Metabolic Pathways
Related compounds have been implicated in the metabolism of certain parasites .
属性
IUPAC Name |
N-(6-methoxyquinolin-8-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-21-13-8-11-4-3-7-18-15(11)14(9-13)19-16(20)12-5-2-6-17-10-12/h2-10H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJRCYOUDPYYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00877951 | |
| Record name | Nicotinamide, N-(6-methoxy-8-quinolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00877951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19275-71-9 | |
| Record name | Nicotinamide, N-(6-methoxy-8-quinolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00877951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride](/img/structure/B6523034.png)
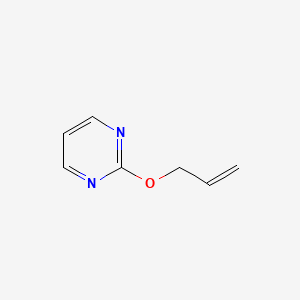
![2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B6523042.png)
![N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(3-methylbutyl)ethanediamide](/img/structure/B6523043.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B6523045.png)
![N-cyclopropyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B6523050.png)
![2-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6523058.png)
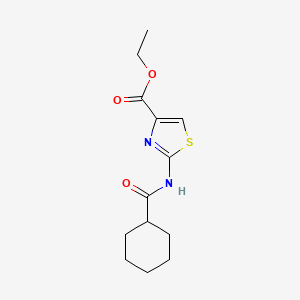
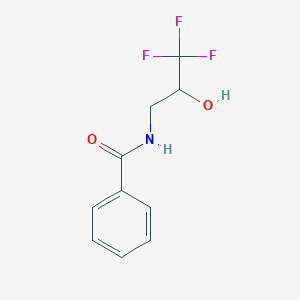
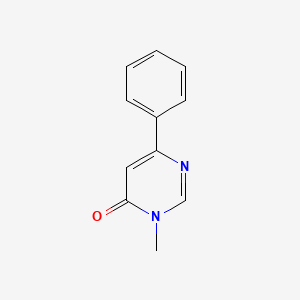
![1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6523084.png)
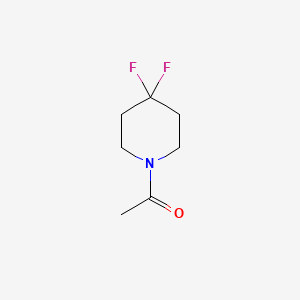
![methyl (2E)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523101.png)
![ethyl (2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523118.png)